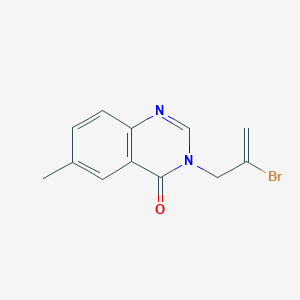
3-(2-Bromoprop-2-enyl)-6-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoprop-2-enyl)-6-methylquinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMQ or 3-Bromo-2-(prop-2-en-1-yl)quinazolin-4(3H)-one. The chemical structure of BMQ consists of a quinazolinone ring with a bromine atom and a propenyl group attached to it.
Mécanisme D'action
The mechanism of action of BMQ involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, BMQ disrupts the cell cycle and induces apoptosis in cancer cells. In addition, BMQ has also been found to inhibit the activity of other enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
BMQ has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BMQ induces apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, BMQ has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
BMQ has several advantages for lab experiments. It is easy to synthesize and has good pharmacokinetic properties. In addition, BMQ exhibits low toxicity, making it a safe compound for in vitro and in vivo studies. However, BMQ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, BMQ has limited stability in solution, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for the research on BMQ. One direction is to further investigate its potential as an anticancer agent. In addition, the mechanism of action of BMQ needs to be studied in more detail to understand its effects on various enzymes and pathways. Furthermore, the pharmacokinetic properties of BMQ need to be evaluated in animal models to determine its efficacy and safety. Finally, the development of water-soluble derivatives of BMQ can improve its utility in various assays.
Méthodes De Synthèse
The synthesis of BMQ involves the reaction of 2-amino-3-bromobenzaldehyde with methyl acetoacetate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to produce BMQ. This synthetic method has been reported in the literature and has been used by researchers to obtain BMQ for their experiments.
Applications De Recherche Scientifique
BMQ has been studied extensively in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BMQ has been evaluated for its potential as an anticancer agent. It has been reported that BMQ exhibits cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, BMQ has also been investigated for its antimicrobial activity. It has been found to exhibit potent activity against various bacteria and fungi.
In biochemistry, BMQ has been studied for its mechanism of action. It has been reported that BMQ inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, BMQ disrupts the cell cycle and induces apoptosis in cancer cells.
In pharmacology, BMQ has been evaluated for its potential as a drug candidate. It has been found to have good pharmacokinetic properties and low toxicity, making it a promising candidate for further development.
Propriétés
IUPAC Name |
3-(2-bromoprop-2-enyl)-6-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-3-4-11-10(5-8)12(16)15(7-14-11)6-9(2)13/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVHNXVGXNVGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
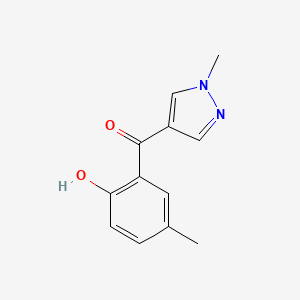
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
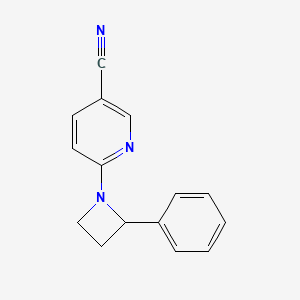
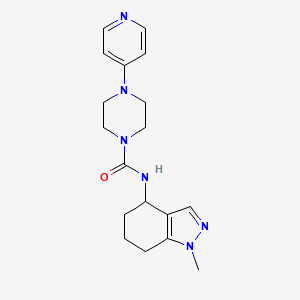
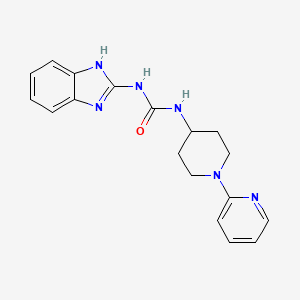
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)